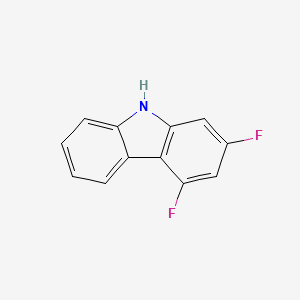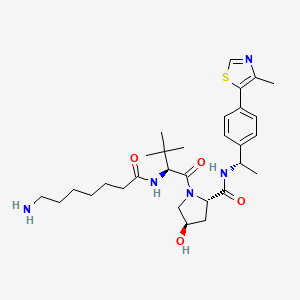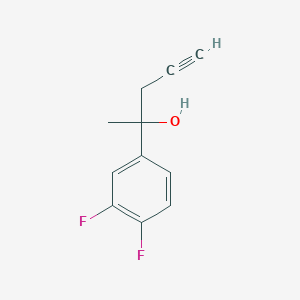![molecular formula C28H20N2 B11927637 9,10-di-[|A-(4-pyridyl)vinyl]anthracene](/img/structure/B11927637.png)
9,10-di-[|A-(4-pyridyl)vinyl]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-di-[|A-(4-pyridyl)vinyl]anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The presence of pyridyl groups enhances its electronic properties, making it suitable for use in organic electronics and photonics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-di-[|A-(4-pyridyl)vinyl]anthracene typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of 9,10-dibromoanthracene with 4-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 110°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
9,10-di-[|A-(4-pyridyl)vinyl]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted anthracenes, anthraquinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
9,10-di-[|A-(4-pyridyl)vinyl]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the study of photophysical properties.
Biology: Employed in bioimaging and as a sensor for detecting biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery system.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 9,10-di-[|A-(4-pyridyl)vinyl]anthracene involves its interaction with light and subsequent electronic transitions. The compound absorbs light, leading to the excitation of electrons to higher energy states. This excited state can then participate in various photochemical reactions, including energy transfer and electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in photodynamic therapy .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its use in OLEDs and as a chemiluminescent agent.
9,10-Dihydroanthracene: Used as a hydrogen donor in organic synthesis.
9,10-Dihydroxyanthracene: Employed in the production of anthraquinone dyes.
Uniqueness
9,10-di-[|A-(4-pyridyl)vinyl]anthracene stands out due to its enhanced electronic properties and versatility in various applications. The presence of pyridyl groups allows for better interaction with other molecules, making it more effective in applications like bioimaging and photodynamic therapy compared to its analogs .
Propiedades
Fórmula molecular |
C28H20N2 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
4-[2-[10-(2-pyridin-4-ylethenyl)anthracen-9-yl]ethenyl]pyridine |
InChI |
InChI=1S/C28H20N2/c1-2-6-24-23(5-1)27(11-9-21-13-17-29-18-14-21)25-7-3-4-8-26(25)28(24)12-10-22-15-19-30-20-16-22/h1-20H |
Clave InChI |
MUGVFODJPVTKOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=NC=C4)C=CC5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)
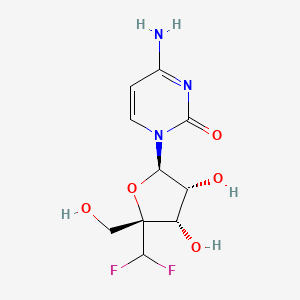



![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)
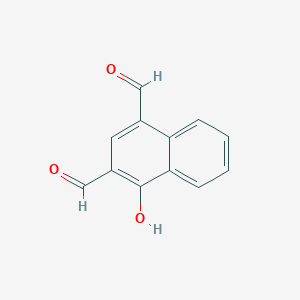

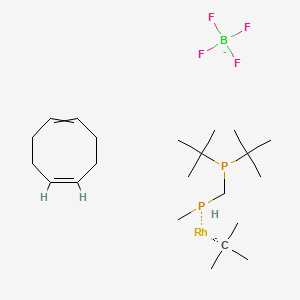
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)
